Ethyl [2-(4-bromophenyl)ethyl]carbamate
Description
Ethyl [2-(4-bromophenyl)ethyl]carbamate is a carbamate derivative characterized by a carbamate group (-O-CO-NH-) linked to an ethyl chain substituted with a 4-bromophenyl moiety. Carbamates are widely studied for their pesticidal, insecticidal, and carcinogenic properties, depending on substituent groups . For instance, ethyl carbamate (urethan) is a known carcinogen, while derivatives like fenoxycarb exhibit insecticidal activity . The presence of the 4-bromophenyl group in this compound may influence its reactivity, stability, and bioactivity compared to simpler carbamates.
Properties
CAS No. |
135335-11-4 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl N-[2-(4-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
FTHSGSVYIKGLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Ethyl Carbamate (Urethan)
- Structure : Lacks the 4-bromophenyl and ethyl chain substituents, with a simpler carbamate group (CH₃CH₂-O-CO-NH₂).
- Properties: Molecular Weight: 89.09 g/mol (vs. ~298.2 g/mol for Ethyl [2-(4-bromophenyl)ethyl]carbamate, estimated). Carcinogenicity: Classified as Group 2A (probable human carcinogen) by IARC, inducing tumors in multiple organs in mice .
- Activity: Non-mutagenic in Salmonella assays but carcinogenic via metabolic activation to reactive intermediates like vinyl carbamate .
Vinyl Carbamate
- Structure : Analog of ethyl carbamate with a vinyl group (CH₂=CH-O-CO-NH₂).
- Properties: Molecular Weight: 101.1 g/mol. Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice . Mutagenicity: Direct mutagen in Salmonella TA1535 and TA100 strains when metabolized by liver enzymes .
- Key Difference: The vinyl group enhances electrophilicity, leading to higher DNA adduct formation and carcinogenic potency compared to ethyl carbamate .
Fenoxycarb (Ethyl [2-(4-Phenoxyphenoxy)ethyl]carbamate)
- Structure: Contains a phenoxyphenoxyethyl chain instead of 4-bromophenyl ethyl.
- Properties :
- Application : Insecticide targeting Lepidoptera and scale insects, demonstrating the role of aromatic substituents in bioactivity .
Ethyl (4-Bromophenyl) Carbamate (LQM 919)
- Structure : Direct 4-bromophenyl substitution on the carbamate group (vs. ethyl chain in the target compound).
- Application : Studied for ixodicide (tick-killing) activity, highlighting the importance of bromophenyl groups in pesticidal activity .
tert-Butyl [2-(4-Bromophenyl)ethyl]carbamate Derivatives
- Structure : tert-Butyl protective group replaces the ethyl carbamate moiety.
- Properties :
- Example: tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (MW: ~299.2 g/mol).
- Use : Common intermediates in organic synthesis, emphasizing the role of protective groups in modulating stability and reactivity .
Comparative Data Table
Mechanistic and Metabolic Insights
- Metabolic Activation : Ethyl carbamate requires metabolic conversion (e.g., cytochrome P-450-mediated oxidation) to form DNA-reactive intermediates. Vinyl carbamate, however, is directly mutagenic due to its inherent electrophilicity .
- Ethyl Chains: May reduce reactivity compared to vinyl groups, explaining lower carcinogenicity in ethyl carbamate derivatives .
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